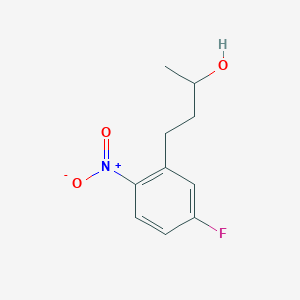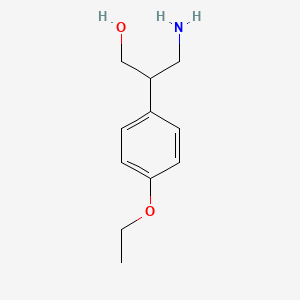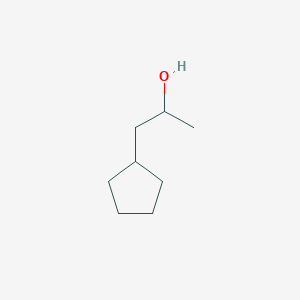
1-Cyclopentylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentylpropan-2-ol is an organic compound with the molecular formula C8H16O It is a secondary alcohol featuring a cyclopentyl group attached to the second carbon of a propane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopentylpropan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-cyclopentylpropan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 1-cyclopentylpropan-2-one. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, often ethanol or methanol, at elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-cyclopentylpropan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of this compound can yield cyclopentylpropane.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.
Major Products Formed:
Oxidation: 1-Cyclopentylpropan-2-one.
Reduction: Cyclopentylpropane.
Substitution: 1-Cyclopentyl-2-chloropropane or 1-cyclopentyl-2-bromopropane.
Scientific Research Applications
1-Cyclopentylpropan-2-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a building block for drug development, particularly in designing molecules with specific biological activities.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which 1-cyclopentylpropan-2-ol exerts its effects depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with active sites and influencing catalytic activity. The compound’s hydroxyl group can form hydrogen bonds, affecting molecular interactions and stability.
Comparison with Similar Compounds
Cyclopentanol: A primary alcohol with a cyclopentyl group attached to a hydroxyl group.
1-Cyclopentylpropan-2-one: A ketone with a similar structure but with a carbonyl group instead of a hydroxyl group.
Cyclopentylpropane: A hydrocarbon with a cyclopentyl group attached to a propane chain.
Uniqueness: 1-Cyclopentylpropan-2-ol is unique due to its secondary alcohol structure, which imparts distinct reactivity and physical properties compared to primary alcohols like cyclopentanol. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H16O |
|---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
1-cyclopentylpropan-2-ol |
InChI |
InChI=1S/C8H16O/c1-7(9)6-8-4-2-3-5-8/h7-9H,2-6H2,1H3 |
InChI Key |
KJIPGYIYUKEUJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


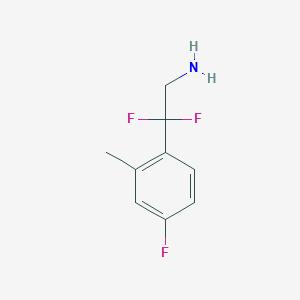

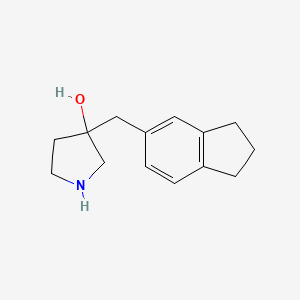
![1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride](/img/structure/B13607254.png)


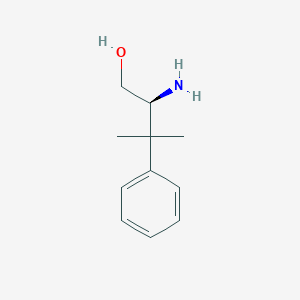

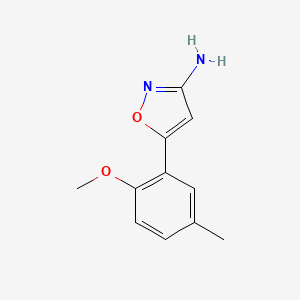
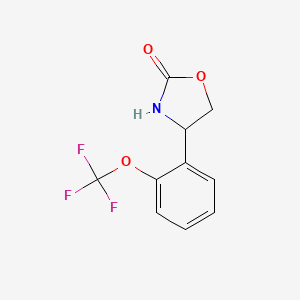

![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13607309.png)
